molecular formula C6H5BrN2O B6251126 6-amino-2-bromopyridine-3-carbaldehyde CAS No. 1048358-48-0

6-amino-2-bromopyridine-3-carbaldehyde

Cat. No.: B6251126
CAS No.: 1048358-48-0
M. Wt: 201
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Description

6-Amino-2-bromopyridine-3-carbaldehyde is a halogenated pyridine derivative characterized by a pyridine ring substituted with an amino group (-NH₂) at position 6, a bromine atom at position 2, and a carbaldehyde (-CHO) group at position 3. This compound is of significant interest in organic synthesis and medicinal chemistry due to its multifunctional structure, which enables diverse reactivity. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group participates in condensation reactions, such as Schiff base formation.

Properties

CAS No.

1048358-48-0

Molecular Formula

C6H5BrN2O

Molecular Weight

201

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-bromopyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 6-amino-3-pyridinecarboxaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position.

Another method involves the formylation of 6-amino-2-bromopyridine. This can be done using a Vilsmeier-Haack reaction, where the compound is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position.

Industrial Production Methods

Industrial production of 6-amino-2-bromopyridine-3-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-bromopyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or organometallic reagents, under suitable conditions.

    Condensation Reactions: The aldehyde group at the 3-position can participate in condensation reactions with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other derivatives.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.

Common Reagents and Conditions

    Substitution Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are commonly used for substitution at the 2-position.

    Condensation Reactions: Reagents like hydrazine, hydroxylamine, or primary amines are used for condensation with the aldehyde group.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed for modifying the aldehyde group.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Condensation Products: Imines, hydrazones, oximes, and related compounds.

    Oxidation and Reduction Products: Carboxylic acids and alcohols derived from the aldehyde group.

Scientific Research Applications

6-amino-2-bromopyridine-3-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.

    Material Science:

    Biological Research: The compound is used in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules.

Mechanism of Action

The mechanism of action of 6-amino-2-bromopyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The amino and aldehyde groups can form hydrogen bonds and other interactions with biological targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

6-Bromo-3-pyridinecarboxaldehyde

  • Structure: Lacks the amino group at position 5.
  • Applications : Primarily used as a precursor in synthesizing heterocyclic compounds and ligands for catalysis .

2-Bromo-6-fluoropyridin-3-amine

  • Structure: Replaces the aldehyde group with fluorine and retains the bromine and amino groups.
  • Applications : Studied for anticancer activity due to halogen-mediated interactions with biological targets .
  • Key Difference : Fluorine’s electronegativity enhances metabolic stability but eliminates the aldehyde’s reactivity in condensation reactions .

2-(6-Bromopyridin-3-yl)acetic acid

  • Structure : Substitutes the aldehyde with an acetic acid (-CH₂COOH) group.
  • Applications : Used in synthesizing metal-organic frameworks (MOFs) and bioactive molecules .
  • Key Difference : The carboxylic acid group enables salt formation but reduces electrophilicity compared to the aldehyde .

Positional Isomers

6-Bromo-2-pyridinecarboxaldehyde

  • Structure : Bromine at position 6 and aldehyde at position 2 (vs. bromine at 2 and aldehyde at 3 in the target compound).
  • Applications : Utilized in material science for polymer functionalization .
  • Key Difference : The shifted substituents alter electronic distribution, affecting regioselectivity in reactions .

2-Bromo-6-methylpyridin-3-amine

  • Structure : Methyl group replaces the aldehyde at position 3.
  • Applications : Intermediate in agrochemical synthesis .
  • Key Difference : The methyl group increases hydrophobicity, reducing solubility in polar solvents .

Compounds with Additional Substituents

6-(4-Bromophenyl)-2-methylpyridine-3-carbaldehyde

  • Structure : Adds a 4-bromophenyl group at position 6 and a methyl group at position 2.
  • Applications : Explored in optoelectronic materials due to extended conjugation .
  • Key Difference : The bulky phenyl group sterically hinders reactions at the pyridine ring .

6-Bromo-3-(3-bromopropoxy)pyridin-2-amine

  • Structure : Contains a bromopropoxy chain at position 3.
  • Applications : Investigated for antitumor activity via alkylation mechanisms .
  • Key Difference : The bromopropoxy group introduces bifunctional reactivity but complicates synthetic routes .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Applications Unique Feature Reference
6-Amino-2-bromopyridine-3-carbaldehyde -NH₂ (6), -Br (2), -CHO (3) Drug intermediates, ligands Multifunctional reactivity
6-Bromo-3-pyridinecarboxaldehyde -Br (6), -CHO (3) Catalysis precursors Lacks amino group
2-Bromo-6-fluoropyridin-3-amine -Br (2), -F (6), -NH₂ (3) Anticancer agents Enhanced metabolic stability
6-(4-Bromophenyl)-2-methylpyridine-3-carbaldehyde -BrPh (6), -CH₃ (2), -CHO (3) Optoelectronics Extended conjugation

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